molecular formula C8H16 B076891 cis-3-Octene CAS No. 14850-22-7

cis-3-Octene

Cat. No.: B076891
CAS No.: 14850-22-7
M. Wt: 112.21 g/mol
InChI Key: YCTDZYMMFQCTEO-ALCCZGGFSA-N
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Description

cis-3-Octene: is an organic compound with the molecular formula C8H16 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties. This compound is commonly used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation Reaction: One common method for synthesizing cis-3-Octene involves the alkylation of 1-octene. This reaction typically uses a catalyst such as aluminum chloride under controlled temperature and pressure conditions.

    Dehydrohalogenation Reaction: Another method involves the dehydrohalogenation of 3-octyl halides using a strong base like potassium hydroxide. This reaction is carried out in an alcoholic solvent at elevated temperatures.

Industrial Production Methods:

    Catalytic Cracking: In industrial settings, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound.

    Hydroformylation: Another industrial method involves the hydroformylation of 1-heptene followed by hydrogenation. This process uses a rhodium-based catalyst and operates under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-Octene can undergo oxidation reactions to form various oxygenated compounds. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of octane.

    Substitution: Halogenation reactions can occur with this compound, where halogens like chlorine or bromine are added across the double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.

    Substitution: Chlorine or bromine gas in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: this compound can form diols or epoxides depending on the oxidizing agent used.

    Reduction: The major product is octane.

    Substitution: The major products are 3-chlorooctane or 3-bromooctane.

Scientific Research Applications

Chemistry: cis-3-Octene is used as a starting material in the synthesis of various organic compounds. It is also used in studying reaction mechanisms and kinetics in organic chemistry.

Biology: In biological research, this compound is used as a model compound to study the effects of alkenes on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: this compound is used in the synthesis of pharmaceutical intermediates. It is also studied for its potential therapeutic effects and interactions with biological targets.

Industry: In the industrial sector, this compound is used in the production of polymers, lubricants, and plasticizers. It is also used as a solvent and in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of cis-3-Octene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new bonds are formed. This reactivity is crucial in its role as a synthetic intermediate. In biological systems, this compound can interact with enzymes and receptors, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

    trans-3-Octene: Unlike cis-3-Octene, the hydrogen atoms in trans-3-Octene are on opposite sides of the double bond. This difference in configuration leads to variations in physical properties such as boiling points and reactivity.

    1-Octene: This compound has the double bond at the first carbon atom, making it more reactive in certain types of chemical reactions compared to this compound.

    2-Octene: This compound has the double bond at the second carbon atom and can exist in both cis and trans configurations, each with distinct properties.

Uniqueness of this compound: The cis configuration of this compound imparts unique physical and chemical properties, such as a lower boiling point compared to its trans isomer. This configuration also influences its reactivity in addition and substitution reactions, making it a valuable compound in various chemical syntheses and industrial applications.

Properties

IUPAC Name

(Z)-oct-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTDZYMMFQCTEO-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872998
Record name (Z)-3-Octene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14850-22-7
Record name (3Z)-3-Octene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14850-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Octene, (3Z)-
Source ChemIDplus
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Record name (Z)-3-Octene
Source EPA DSSTox
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Record name (Z)-oct-3-ene
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Record name 3-OCTENE, (3Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of cis-3-octene influence its binding to the copper(I)-H-dpa complex?

A1: Research indicates that the position of the double bond in octene isomers significantly affects binding affinity to the [Cu(H-dpa)]+ complex []. While terminal olefins like 1-octene exhibit comparable binding strengths, internal olefins like this compound show weaker binding. This difference likely arises from steric hindrance between the internal double bond and the H-dpa ligand, as observed with other internal olefins like 2-norbornylene []. This steric effect is evident in the crystal structure of the [Cu(H-dpa)(this compound)]BF4 complex [], where the this compound molecule is twisted out of the plane of the H-dpa ligand, and the H-dpa ligand itself adopts a folded conformation to accommodate the olefin.

Q2: How do researchers measure the binding strength of olefins like this compound to the copper(I)-H-dpa complex?

A2: Two primary methods are used to assess binding strength: Nuclear Magnetic Resonance (NMR) spectroscopy and Thermogravimetric Analysis (TGA) []. In NMR, the upfield shift of the olefin's proton signals upon complexation with [Cu(H-dpa)]+ correlates with binding strength. A larger upfield shift suggests stronger binding. TGA, on the other hand, provides information about the temperature at which the olefin dissociates from the complex. A higher dissociation temperature indicates stronger binding. The study found a good correlation between the 1H NMR data and TGA results, confirming the reliability of both techniques for assessing the relative binding strengths of different olefins to the [Cu(H-dpa)]+ complex [].

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